molecular formula C15H16O3 B6379819 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261920-15-3

5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379819
CAS RN: 1261920-15-3
M. Wt: 244.28 g/mol
InChI Key: LFBDXTXRDGHUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxyphenyl)-2-methoxyphenol, also known as 5-EPMP, is an organic compound that is used in many scientific research applications. It is a colorless solid that has a melting point of 125-127°C and a boiling point of 248°C. 5-EPMP is a non-steroidal compound that is used in various areas of research, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is used in many scientific research applications. It has been used in the study of the effects of various drugs on the central nervous system. It has also been used in the study of the effects of various hormones on the reproductive system. Additionally, 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been used in the study of the effects of various drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a ligand at certain G protein-coupled receptors (GPCRs). It has been shown to bind to the 5-HT2A serotonin receptor, as well as to the 5-HT2C receptor. Additionally, it has been shown to bind to the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the release of dopamine in the brain. Additionally, it has been shown to have an inhibitory effect on the release of serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and easy availability. Additionally, it is relatively non-toxic and it has a relatively low melting point, making it easy to use in experiments. The main limitation of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not yet fully understood.

Future Directions

The future directions for 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% research include further study of its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the cardiovascular and reproductive systems. Additionally, research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the development of various diseases. Finally, further research could be conducted on the potential therapeutic applications of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized using a Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone in the presence of a base. The Grignard reagent is typically a mixture of magnesium and an alkyl halide, such as bromoethane or bromopropane. The reaction is typically carried out in an inert solvent such as diethyl ether. The reaction typically yields a product that contains the desired 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% molecule.

properties

IUPAC Name

5-(3-ethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-3-18-13-6-4-5-11(9-13)12-7-8-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBDXTXRDGHUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685567
Record name 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-15-3
Record name 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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